molecular formula C23H29NO2 B15282107 2-(1-Cyclopropylethyl)-6-isopropylphenyl ((R)-1-phenylethyl)carbamate

2-(1-Cyclopropylethyl)-6-isopropylphenyl ((R)-1-phenylethyl)carbamate

Cat. No.: B15282107
M. Wt: 351.5 g/mol
InChI Key: QHJALYUVHVSCRF-ZYMOGRSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate is a complex organic compound with a unique structure that includes cyclopropyl, isopropyl, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate typically involves multiple steps, starting with the preparation of the cyclopropyl and isopropyl phenyl intermediates. One common method involves the hydrolysis of cyclopropyl cyanide to obtain cyclopropanecarboxylic acid, which is then reacted with isopropyl phenyl compounds under controlled conditions . The final step involves the formation of the carbamate group through a reaction with ®-1-phenylethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylphenylcarbamate: Similar structure but lacks the isopropyl and phenylethyl groups.

    Isopropylphenylcarbamate: Similar structure but lacks the cyclopropyl and phenylethyl groups.

    Phenylethylcarbamate: Similar structure but lacks the cyclopropyl and isopropyl groups.

Uniqueness

2-(1-Cyclopropylethyl)-6-isopropylphenyl (®-1-phenylethyl)carbamate is unique due to the presence of all three functional groups (cyclopropyl, isopropyl, and phenylethyl), which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

[2-(1-cyclopropylethyl)-6-propan-2-ylphenyl] N-[(1R)-1-phenylethyl]carbamate

InChI

InChI=1S/C23H29NO2/c1-15(2)20-11-8-12-21(16(3)18-13-14-18)22(20)26-23(25)24-17(4)19-9-6-5-7-10-19/h5-12,15-18H,13-14H2,1-4H3,(H,24,25)/t16?,17-/m1/s1

InChI Key

QHJALYUVHVSCRF-ZYMOGRSISA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)OC2=C(C=CC=C2C(C)C3CC3)C(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)OC(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.